molecular formula C10H16O4 B14740514 1,4-Dioxaspiro[4.5]decane-6-acetic acid CAS No. 4889-97-8

1,4-Dioxaspiro[4.5]decane-6-acetic acid

Cat. No.: B14740514
CAS No.: 4889-97-8
M. Wt: 200.23 g/mol
InChI Key: PQYIVYQHUVOZSG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decane-6-acetic acid is a chemical compound characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxane ring . The resulting intermediate can then be further functionalized to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxaspiro[4.5]decane-6-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-8-3-1-2-4-10(8)13-5-6-14-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYIVYQHUVOZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC(=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449240
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4889-97-8
Record name 1,4-Dioxaspiro[4.5]decane-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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